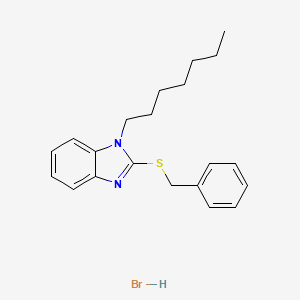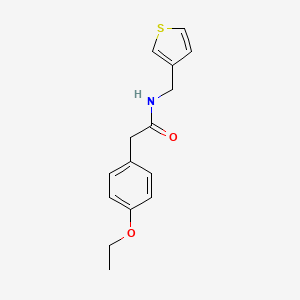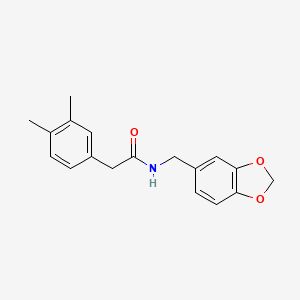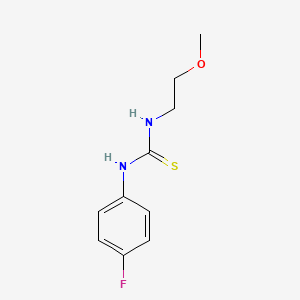![molecular formula C19H24O3 B4996333 1-[2-(3-isopropylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4996333.png)
1-[2-(3-isopropylphenoxy)ethoxy]-2-methoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-isopropylphenoxy)ethoxy]-2-methoxy-4-methylbenzene, commonly known as IPEE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPEE is a member of the family of compounds known as selective androgen receptor modulators (SARMs), which are compounds that have the ability to selectively target androgen receptors in the body.
Mecanismo De Acción
IPEE works by selectively binding to androgen receptors in the body, which are proteins that are responsible for mediating the effects of androgen hormones, such as testosterone. By selectively targeting these receptors, IPEE is able to stimulate the growth of muscle tissue and bone, while minimizing the unwanted side effects that are commonly associated with traditional androgen therapy, such as prostate enlargement and hair loss.
Biochemical and Physiological Effects:
Studies have shown that IPEE is able to increase muscle mass and strength in animal models, without causing the unwanted side effects that are commonly associated with traditional androgen therapy. In addition, IPEE has been shown to increase bone density and reduce the risk of fractures in postmenopausal women. These effects are believed to be due to the selective binding of IPEE to androgen receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IPEE in lab experiments is its selectivity for androgen receptors, which allows researchers to study the effects of androgen signaling on specific tissues and organs, without the unwanted side effects that are commonly associated with traditional androgen therapy. However, one of the limitations of using IPEE in lab experiments is its relatively short half-life, which can make it difficult to maintain stable concentrations of the compound over extended periods of time.
Direcciones Futuras
There are several future directions for research on IPEE, including the development of more potent and selective 1-[2-(3-isopropylphenoxy)ethoxy]-2-methoxy-4-methylbenzene, the investigation of IPEE for its potential as a treatment for other conditions, such as muscle wasting and osteoporosis, and the exploration of novel delivery methods for IPEE, such as transdermal patches or injectable formulations. In addition, further studies are needed to fully elucidate the mechanism of action of IPEE, as well as its long-term safety and efficacy in humans.
Métodos De Síntesis
The synthesis of IPEE involves the reaction of 3-isopropylphenol with ethylene glycol, followed by the reaction of the resulting product with 2-bromoethanol. The final step of the synthesis involves the reaction of the intermediate product with 4-methyl-2-methoxyphenol. The synthesis of IPEE has been reported in several scientific publications, and the purity of the compound has been confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
IPEE has been investigated for its potential applications in various fields, including sports medicine, cancer research, and osteoporosis treatment. In sports medicine, IPEE has been studied for its ability to increase muscle mass and strength in athletes. In cancer research, IPEE has been investigated for its potential as a treatment for prostate cancer, which is known to be dependent on androgen signaling. In osteoporosis treatment, IPEE has been studied for its ability to increase bone density and reduce the risk of fractures in postmenopausal women.
Propiedades
IUPAC Name |
2-methoxy-4-methyl-1-[2-(3-propan-2-ylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14(2)16-6-5-7-17(13-16)21-10-11-22-18-9-8-15(3)12-19(18)20-4/h5-9,12-14H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFZHRZGFFHXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4996257.png)
![2-(5-bromo-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4996270.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4996279.png)

![5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4996291.png)
![3-[1-[(3,4-dimethoxybenzoyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4996297.png)

![1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B4996314.png)
![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4996318.png)




![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(butylthio)phenyl]acetamide](/img/structure/B4996364.png)